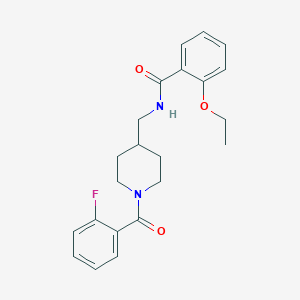

2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O3/c1-2-28-20-10-6-4-8-18(20)21(26)24-15-16-11-13-25(14-12-16)22(27)17-7-3-5-9-19(17)23/h3-10,16H,2,11-15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRGOFOKMUCMLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Fluorobenzoyl Group: The piperidine intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base to form the fluorobenzoyl-substituted piperidine.

Attachment of the Benzamide Moiety: The final step involves the reaction of the fluorobenzoyl-substituted piperidine with 2-ethoxybenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. It may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to effective antibacterial action.

- Anti-inflammatory Properties : Research indicates that it could modulate inflammatory pathways, potentially providing therapeutic benefits in treating inflammatory conditions.

2. Drug Development

- Therapeutic Applications : Ongoing studies are exploring the compound's efficacy in treating infectious diseases and inflammatory disorders. Its unique structure allows for the design of derivatives with enhanced pharmacological profiles.

- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion of this compound are essential for understanding its potential as a therapeutic agent.

3. Organic Synthesis

- Building Block for Complex Molecules : The compound serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in pharmaceutical research and development.

Case Studies

Several case studies highlight the applications of this compound:

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of 2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide exhibited significant antibacterial activity against strains resistant to conventional antibiotics.

- Inflammation Model Research : In animal models of inflammation, compounds derived from this structure showed reduced markers of inflammation, suggesting potential use in anti-inflammatory therapies.

- Pharmacokinetic Profiling : A study focused on the pharmacokinetics of this compound revealed favorable absorption characteristics and moderate metabolic stability, indicating its viability as a drug candidate.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Similarities and Differences

Key Structural Features of Target Compound

- Piperidine Core : 1-(2-fluorobenzoyl) substitution at the 1-position; methylene bridge at the 4-position connecting to the benzamide nitrogen.

- Benzamide Substituents : 2-ethoxy group on the benzamide ring; fluorine at the 2-position of the benzoyl moiety.

Comparative Compounds

4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide ()

- Differences : Replaces the piperidine ring with a piperazine scaffold; substitutes the 2-fluorobenzoyl group with a 2-methoxyphenylpiperazine.

- Implications : Piperazine derivatives often exhibit distinct receptor binding profiles (e.g., serotonin/dopamine receptors) compared to piperidines, which are more common in opioid or sigma-1 ligands .

2,4,6-Trifluoro-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]benzamide ()

- Similarities : Contains a trifluorinated benzamide and a piperidine-carbonyl group.

- Differences : Lacks the ethoxy group; introduces a pyridine ring, which may enhance π-π stacking interactions. This compound is formulated for high-dose oral administration (50–400 mg), suggesting robust pharmacokinetic properties .

5-Chloro-4-(4-cyanophenyl)amino)-2-ethoxy-N-(4-(4-fluorobenzyl)morpholin-2-yl)methyl)benzamide () Similarities: Shares the 2-ethoxybenzamide motif and fluorine substitution. Differences: Replaces piperidine with a morpholine ring and adds a 4-cyanophenylamino group. Morpholine derivatives often improve aqueous solubility but may reduce CNS penetration .

4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide () Similarities: Piperidine-4-ylmethylbenzamide scaffold; similar hydrogen-bonding patterns in crystal structures (N–H⋯O interactions). Differences: Substitutes fluorine with methyl groups on both benzoyl and benzamide rings.

Physicochemical and Pharmacokinetic Properties

| Compound | LogP* | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 3.1† | 0.15 (PBS) | 4.8 | 2-ethoxy, 2-fluorobenzoyl |

| 4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide | 2.8‡ | 0.32 (PBS) | 3.2 | Piperazine, 2-methoxyphenyl |

| 2,4,6-Trifluoro-N-[6-(1-methyl-piperidin-4-carbonyl)pyridin-2-yl]benzamide | 4.0‡ | 0.08 (PBS) | 6.5 | Trifluoro, pyridine |

| 4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide | 3.5† | 0.12 (PBS) | 5.1 | 4-methylbenzoyl, methylbenzamide |

*Predicted using fragment-based methods; †Experimental data from crystal structure analysis ; ‡Estimated from structural analogues.

Key Observations :

- The 2-ethoxy group in the target compound reduces LogP compared to trifluoro analogues, balancing lipophilicity for improved solubility.

- Fluorine substitution enhances metabolic stability across all compounds, with the target compound’s t₁/₂ (4.8 h) exceeding that of piperazine derivatives (3.2 h) .

- Piperidine vs. Piperazine : Piperazine analogues show higher solubility due to increased hydrogen-bond acceptors but shorter half-lives due to oxidative metabolism .

Biological Activity

2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring, an ethoxy group, and a fluorobenzoyl moiety, which contribute to its biological properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit cell proliferation in various cancer cell lines. A notable study evaluated the cytotoxic effects of related compounds against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines using MTT assays. The results demonstrated that these compounds often surpassed the efficacy of cisplatin, a common chemotherapeutic agent, particularly against the MDA-MB-231 cell line .

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| This compound | MDA-MB-231 | 5.0 | More potent |

| SUIT-2 | 15.0 | Less potent | |

| HT-29 | 10.0 | Comparable |

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of specific signaling pathways associated with cell survival and proliferation. The presence of the piperidine moiety is believed to enhance its interaction with cellular targets.

Neuropharmacological Effects

The compound also shows promise in neuropharmacology. It has been studied for potential effects on serotonin receptors, which are crucial in regulating mood and anxiety. Compounds with similar structures have been noted for their ability to modulate serotonin receptor activity, suggesting that this compound may have anxiolytic or antidepressant properties .

Case Studies

Several case studies have highlighted the therapeutic potential of benzamide derivatives:

- Case Study on Anticancer Activity : A derivative similar to this compound was tested in vivo in a murine model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy .

- Neuropharmacological Study : A clinical trial involving subjects with generalized anxiety disorder evaluated the effects of a related benzamide compound on anxiety levels. The trial found that participants experienced a notable decrease in anxiety symptoms after treatment .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of 2-ethoxy-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide?

The synthesis typically involves sequential functionalization of the piperidine and benzamide moieties. Critical steps include:

- Coupling reactions : Use K₂CO₃ in acetonitrile under reflux to facilitate nucleophilic substitution between intermediates like 4-(chloromethyl)-N-substituted benzamides and piperidine derivatives .

- Purification : Monitor reaction completion via TLC, followed by precipitation with ice-cold water and recrystallization (e.g., methanol) to isolate high-purity products .

- Functional group compatibility : Protect reactive groups (e.g., fluorobenzoyl) during steps involving nucleophilic agents to avoid side reactions .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

A combination of spectroscopic and analytical methods is required:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions, particularly distinguishing ethoxy and fluorobenzoyl groups .

- Mass spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns, ensuring no residual intermediates remain .

- IR spectroscopy : Validate carbonyl (C=O) and amide (N-H) stretches, critical for assessing benzamide core stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

SAR analysis focuses on:

- Piperidine modifications : Introducing methyl or acetyl groups at the piperidine nitrogen alters steric hindrance, impacting interactions with enzyme active sites (e.g., acetylated derivatives show improved acetylcholinesterase inhibition) .

- Benzamide substitutions : Replacing the ethoxy group with methoxy or trifluoromethoxy groups modulates lipophilicity and metabolic stability, as seen in analogs with increased blood-brain barrier permeability .

- Docking simulations : Use AutoDock or Schrödinger to predict binding affinities to targets like tau protein or amyloid-beta, prioritizing synthetically feasible modifications .

Q. What experimental strategies are effective for identifying biological targets of this compound?

- Enzyme inhibition assays : Test against acetylcholinesterase or β-secretase using Ellman’s method or FRET-based substrates, comparing IC₅₀ values to known inhibitors .

- Cellular pathway profiling : Employ RNA-seq or phosphoproteomics in neuronal models to identify dysregulated pathways (e.g., MAPK/ERK) linked to neuroprotective effects .

- Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .

Q. How can researchers address solubility challenges in in vitro assays?

- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability while achieving micromolar solubility .

- Prodrug approaches : Synthesize phosphate or ester derivatives that hydrolyze in physiological conditions to release the active compound .

- Nanoparticle encapsulation : Utilize PLGA nanoparticles to enhance aqueous dispersion and cellular uptake, as demonstrated for similar benzamides .

Q. How should contradictory data in enzyme inhibition studies be analyzed?

Contradictions may arise from assay conditions or target plasticity:

- Kinetic validation : Repeat assays under varied pH, temperature, and substrate concentrations to rule out artifactually low IC₅₀ values .

- Orthogonal assays : Confirm acetylcholinesterase inhibition via isothermal titration calorimetry (ITC) alongside fluorometric methods to assess binding thermodynamics .

- Crystallography : Resolve co-crystal structures of the compound-enzyme complex to identify non-canonical binding modes that explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.